molecular formula C9H11BF2O3 B1395621 (2,3-Difluoro-4-isopropoxyphenyl)boronic acid CAS No. 1154762-01-2

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid

Cat. No. B1395621
M. Wt: 215.99 g/mol
InChI Key: CYPWTSVBLPSQDE-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is a type of boronic acid that is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .


Synthesis Analysis

The synthesis of “(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” involves several steps. The boronic acid group is twisted with respect to the benzene ring plane. The molecules are organized into infinite chains via intermolecular O-H…O hydrogen bonds . These chains are additionally connected via strong O-H…O hydrogen bonds, producing a folded layer structure perpendicular to the a axis .


Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines . It can also react with aryl aldehydes using Ni catalyst to produce Flurodiarylmethanols .


Physical And Chemical Properties Analysis

“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” has a molecular weight of 215.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 3 . Its exact mass is 216.0769307 g/mol and its monoisotopic mass is also 216.0769307 g/mol . Its topological polar surface area is 49.7 Ų . It has a heavy atom count of 15 .

properties

IUPAC Name

(2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPWTSVBLPSQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716605
Record name {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-isopropoxyphenyl)boronic acid

CAS RN

1154762-01-2
Record name {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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